- A novel synthesis of spironolactone. An application of the hydroformylation reactionJournal of Organic Chemistry, 1989, 54(21), 5180-2,
Cas no 976-70-5 (6,7-Dihydrocanrenone)

6,7-Dihydrocanrenone structure
Nome del prodotto:6,7-Dihydrocanrenone
6,7-Dihydrocanrenone Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-oxopregn-4-ene-21,17alpha-carbolactone
- 10,13-Dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3'H-spi ro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2H,4'H)-dione
- 17&beta
- 17β
- 6,7-Dihydrocanrenone
- 20-spirox-4-ene-3,20-dione
- 3-(3-oxo-17-beta-hydroxy-4-androsten-17-alpha-yl)propionic acid gamma-lactone
- spirolactone
- 3-(3-Oxo-17beta-hydroxyandrost-4-en-17alpha-yl)propiolactone
- 3'-(3-Oxo-17beta-hydroxyandrost-4-en-17alpha-yl)-propionic acid lactone
- SC 5233
- 17α-Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, γ-lactone (6CI, 7CI, 8CI)
- 17β-Hydroxy-3-oxopregn-4-en-21-carboxylic acid γ-lactone
- 3-(3-Oxo-17β-hydroxy-4-androsten-17-yl)propionic acid γ-lactone
- 3-(3-Oxo-17β-hydroxyandrost-4-en-17α-yl)propiolactone
- 3′-(3-Oxo-17β-hydroxyandrost-4-en-17α-yl)-propionic acid lactone
- omega-(3-Oxo-17-beta-hydroxy-4-androsten-17-alpha-yl) propionic acid lactone
- 4-17-00-06330 (Beilstein Handbook Reference)
- BBL033693
- (1R,3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,4,5,7,8,9,9a,9b,10,11,11a-tetradecahydrospiro[cyclopenta[a]phenanthrene-1,2'-oxolane]-5',7-dione
- EC 213-552-4
- 3'-(3-OXO-17.BETA.-HYDROXYANDROST-4-EN-17.ALPHA.-YL)-PROPIONIC ACID LACTONE
- EINECS 213-552-4
- DTXSID10875403
- NCGC00246184-03
- 17.alpha.-Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, .gamma.-lactone
- AB00829008-05
- 3-(3-OXO-17.BETA.-HYDROXYANDROST-4-EN-17.ALPHA.-YL)PROPIOLACTONE
- 976-70-5
- HMS2878M21
- SMR000539898
- UNII-3N8TCN29OP
- 3-(3-OXO-17.BETA.-HYDROXY-4-ANDROSTEN-17-YL)PROPIONIC ACID .GAMMA.-LACTONE
- 3N8TCN29OP
- NCGC00246184-01
- (8R,9S,10R,13S,14S,17R)-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione
- CHEMBL400534
- STK801875
- (2R)-3,4-Dihydro-5H-spiro(androst-4-ene-17,2-furan)-3,5-dione
- (1R,3AS,3BR,9AR,9BS,11AS)-9A,11A-DIMETHYL-3,3A,3B,4,5,8,9,9B,10,11-DECAHYDRO-2H-SPIRO[CYCLOPENTA[A]PHENANTHRENE-1,2'-OXOLANE]-5',7-DIONE
- Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, g-lactone, (17a)-
- SC-5233
- Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, .gamma.-lactone, (17.alpha.)-
- spriolactone
- 17-alpha-Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, gamma-lactone
- 17.BETA.-HYDROXY-3-OXOPREGN-4-EN-21-CARBOXYLIC ACID .GAMMA.-LACTONE
- BRN 0043765
- MLS001164723
- (8R,9S,10R,13S,14S,17R)-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2H,4'H)-dione
- SPIRONOLACTONE IMPURITY C [EP IMPURITY]
- (2'R)-3',4'-DIHYDRO-5'H-SPIRO(ANDROST-4-ENE-17,2'-FURAN)-3,5'-DIONE
- VS-12223
- AKOS005622474
- NS00008961
- SCHEMBL18218188
-
- Inchi: 1S/C22H30O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h13,16-18H,3-12H2,1-2H3/t16-,17+,18+,20+,21+,22-/m1/s1
- Chiave InChI: UWBICEKKOYXZRG-WNHSNXHDSA-N
- Sorrisi: C[C@]12CC[C@@H]3[C@]4(CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]12CCC(=O)O1)C
Proprietà calcolate
- Massa esatta: 342.21949481g/mol
- Massa monoisotopica: 342.21949481g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 25
- Conta legami ruotabili: 0
- Complessità: 679
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 6
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3
- Superficie polare topologica: 43.4Ų
Proprietà sperimentali
- Densità: 1.17±0.1 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 165 ºC
- Punto di ebollizione: 522.8±50.0 °C at 760 mmHg
- Punto di infiammabilità: 228.9±30.2 °C
- Solubilità: Leggermente solubile (9,9e-3 g/l) (25°C),
- Pressione di vapore: 0.0±1.4 mmHg at 25°C
6,7-Dihydrocanrenone Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Store at recommended temperature
6,7-Dihydrocanrenone Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1619039-30MG |
976-70-5 | 30MG |
¥21175.73 | 2023-01-05 | |||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1619039-30MG |
Spironolactone Related Compound C |
976-70-5 | 30mg |
¥13902.14 | 2024-12-26 | ||
A2B Chem LLC | AW54629-10mg |
Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, g-lactone, (17a)- |
976-70-5 | 10mg |
$333.00 | 2024-07-18 | ||
Key Organics Ltd | VS-12223-0.5g |
(1R,3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,4,5,7,8,9,9a,9b,10,11,11a-tetradecahydrospiro[cyclopenta[a]phenanthrene-1,2′-oxolane]-5′,7-dione |
976-70-5 | >90% | 0.5g |
£474.00 | 2025-02-08 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR3135-50MG |
976-70-5 | ¥6274.38 | 2023-01-14 | ||||
A2B Chem LLC | AW54629-100mg |
Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, g-lactone, (17a)- |
976-70-5 | 100mg |
$1719.00 | 2024-07-18 | ||
Key Organics Ltd | VS-12223-1g |
(1R,3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,4,5,7,8,9,9a,9b,10,11,11a-tetradecahydrospiro[cyclopenta[a]phenanthrene-1,2′-oxolane]-5′,7-dione |
976-70-5 | >90% | 1g |
£763.00 | 2025-02-08 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR3135-50MG |
Spironolactone Related Compound C |
976-70-5 | 50mg |
¥5944.08 | 2024-12-26 | ||
TRC | D448720-100mg |
6,7-Dihydrocanrenone |
976-70-5 | 100mg |
$ 1669.00 | 2023-09-07 | ||
TRC | D448720-10mg |
6,7-Dihydrocanrenone |
976-70-5 | 10mg |
$ 221.00 | 2023-09-07 |
6,7-Dihydrocanrenone Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
Riferimento
Synthetic Routes 2
Synthetic Routes 3
Condizioni di reazione
Riferimento
- Silicon in synthesis: use of the highly nucleophilic trimethylsilylallyl anion for the synthesis of steroidal 17-spiro-γ-lactonesTetrahedron Letters, 1980, 21(1), 11-14,
Synthetic Routes 4
Condizioni di reazione
Riferimento
- 17α-(2-Carboxyethyl)-17β-hydroxy-4-androsten-3-one lactone, Romania, , ,
Synthetic Routes 5
Condizioni di reazione
Riferimento
- An improved aldactone synthesisGlasnik Hemijskog Drustva Beograd, 1979, 44(3), 159-65,
Synthetic Routes 6
Condizioni di reazione
Riferimento
- 17β-Hydroxy-3-oxo-17α-pregn-4-ene-21-carboxylic acid γ-lactone, Netherlands, , ,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Methanol , Water ; 1 h, 25 °C
Riferimento
- The Baeyer-Villiger oxidation of ketones and aldehydesOrganic Reactions (Hoboken, 1993, (1993),,
Synthetic Routes 8
Condizioni di reazione
Riferimento
- 3-(3-Oxo-4-unsaturated steroid-17α-yl)propionic acid lactones, Federal Republic of Germany, , ,
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Tempo , Sodium hypochlorite , Hydrogen bromide Catalysts: Tetrabutylammonium chloride Solvents: Dichloromethane , Water ; 6 h, 10 - 15 °C
Riferimento
- Method for synthesis of spironolactone intermediate Canrenone, China, , ,
Synthetic Routes 10
Condizioni di reazione
Riferimento
- 3-(17β-Hydroxy-3-oxoandrost-4-en-17α-yl)propiolactone, Japan, , ,
Synthetic Routes 11
Condizioni di reazione
Riferimento
- 3-(17β-Hydroxyandrost-4-en-3-on-17α-yl)propiolactone, Japan, , ,
Synthetic Routes 12
Condizioni di reazione
Riferimento
- Steroidal Spiro-γ-lactones That Inhibit 17β-Hydroxysteroid Dehydrogenase Activity in Human Placental MicrosomesJournal of Medicinal Chemistry, 1995, 38(22), 4518-28,
Synthetic Routes 13
Synthetic Routes 14
Condizioni di reazione
Riferimento
- Antiandrogenic activity of some steroid spirolactonesKhimiko-Farmatsevticheskii Zhurnal, 1990, 24(12), 29-31,
Synthetic Routes 15
Condizioni di reazione
1.1 Reagents: Tempo , Sodium hypochlorite , Potassium bromide Catalysts: Tetrabutylammonium chloride Solvents: Dichloromethane , Water ; 6 h, 10 - 15 °C
Riferimento
- Method for synthesis of testosterone lactone as Spironolactone intermediate, China, , ,
Synthetic Routes 16
Condizioni di reazione
1.1 Solvents: Dimethyl sulfoxide , Water ; rt → 150 °C; 3 h, 150 °C
1.2 Reagents: Sodium chloride Solvents: Water
1.2 Reagents: Sodium chloride Solvents: Water
Riferimento
- Method for synthesizing steroid compound, canrenone and spirolactone, China, , ,
Synthetic Routes 17
Synthetic Routes 18
Condizioni di reazione
Riferimento
- Lactonization at the 17β-position of steroidsSynthesis, 1980, (4), 289-91,
Synthetic Routes 19
Condizioni di reazione
Riferimento
- Silicon in synthesis. 10. The (trimethylsilyl)allyl anion: a β-acyl anion equivalent for the conversion of aldehydes and ketones into γ-lactonesJournal of the American Chemical Society, 1980, 102(4), 5004-11,
6,7-Dihydrocanrenone Raw materials
- 17beta-Hydroxy-17-(3-hydroxypropyl)androst-4-ene-4-one
- 3β,17α-dihydroxypregn-5-ene-21-carboxylic acid γ-lactone
- Spironolactone Impurity 20
- Spiro[androst-4-ene-17,1'-cyclobutane]-2',3-dione, (17β)-
6,7-Dihydrocanrenone Preparation Products
6,7-Dihydrocanrenone Letteratura correlata
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
Categorie correlate
- Solventi e chimici organici Composti organici Lipidi e molecole simili ai lipidi Steroidi e derivati degli steroidi Spironolattoni e derivati
- Solventi e chimici organici Composti organici Lipidi e molecole simili ai lipidi Steroidi e derivati degli steroidi Lattoni degli steroidi Spironolattoni e derivati
976-70-5 (6,7-Dihydrocanrenone) Prodotti correlati
- 1045-69-8(Testosterone acetate)
- 1449-61-2(Androst-5-ene-7,17-dione, 3-(acetyloxy)-, (3beta)-)
- 302-23-8(Progesterone Acetate)
- 360-70-3(Nandrolone decanoate)
- 434-05-9(Metenolone acetate)
- 976-71-6(Canrenone)
- 303-42-4(Metenolone enanthate)
- 57-85-2(Testosterone propionate)
- 71-58-9(Medroxyprogesterone acetate)
- 13832-70-7(Stearyl glycyrrhetinate)
Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
